1-(1H-Benzimidazol-2-yl)propane-2-thione
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Overview
Description
1-(1H-Benzimidazol-2-yl)propane-2-thione is a heterocyclic compound that features a benzimidazole ring fused with a thione group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzimidazol-2-yl)propane-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further modified to introduce the thione group. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzimidazol-2-yl)propane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)propane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)propane-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Tubulin Polymerization: The compound interferes with tubulin polymerization, affecting cell division and exhibiting anticancer properties.
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-yl)propane-2-thione can be compared with other benzimidazole derivatives:
Similar Compounds:
Uniqueness: this compound stands out due to its unique combination of the benzimidazole ring and the thione group, which enhances its chemical reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
62468-77-3 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)propane-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
WJLRQFVDNPMBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)CC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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